

Application Notes and Protocols for Pitstop 2

Treatment of Primary Neuron Cultures

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Compound of Interest

Compound Name: Pitstop 2

Cat. No.: B15568309

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pitstop 2 is a cell-permeable inhibitor of clathrin-mediated endocytosis (CME). It is designed to interfere with the interaction between the clathrin terminal domain and amphipysin, a key protein involved in the formation of clathrin-coated pits.^[1] These application notes provide a comprehensive guide for the use of **Pitstop 2** in primary neuron cultures, including its mechanism of action, potential off-target effects, and detailed protocols for its application and the assessment of its effects.

Important Note on Specificity: While **Pitstop 2** is a widely used tool to study CME, researchers should be aware of its potential non-specific effects. Studies have shown that **Pitstop 2** can inhibit clathrin-independent endocytosis and may have off-target effects, including the alteration of vesicular and mitochondrial pH.^[2] Therefore, it is crucial to include appropriate controls and interpret data with caution.

Data Presentation

The following tables summarize quantitative data on the effects of **Pitstop 2** from various studies.

Table 1: Inhibitory Concentration (IC₅₀) of **Pitstop 2**

Target Interaction	IC50 Value	Cell Type/System	Reference
Clathrin Terminal Domain - Amphiphysin Association	12 μ M	In vitro	[1]
Clathrin Inhibition (ELISA)	1.9 μ M	In vitro	[3]

Table 2: Effects of **Pitstop 2** on Endocytosis

Cell Type	Concentration	Incubation Time	Effect	Reference
HeLa Cells	5 - 30 μ M	30 min	Dose-dependent inhibition of transferrin (CME) and MHCI (CIE) uptake.	[4]
Primary Neurons (Calyx of Held)	Not specified	Not specified	Reduced density of newly formed synaptic vesicles.	[5][6]
Neuronal Presynaptic Compartments	15 μ M	Not specified	Sufficient to block compensatory endocytosis.	[7]

Table 3: Effects of **Pitstop 2** on Neuronal Structures

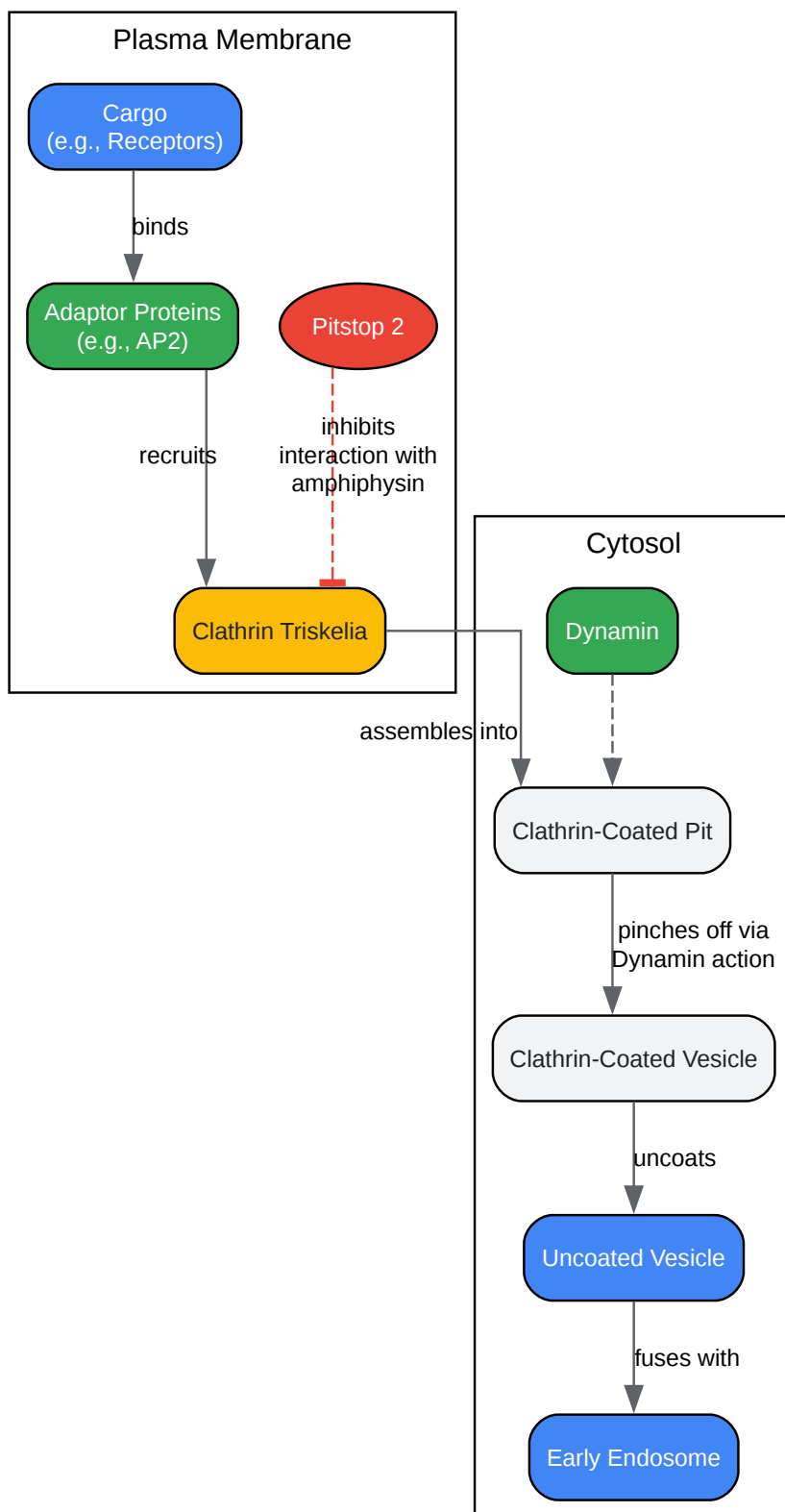
Cell Type	Treatment	Parameter	Observation	Reference
Primary Neurons (Calyx of Held)	Pitstop 2	Density of black synaptic vesicles (bSVs)	Reduced density compared to control.	[6]
Primary Neurons (Calyx of Held)	Pitstop 2	Volume of large endosomes	Increased volume compared to control.	[6]

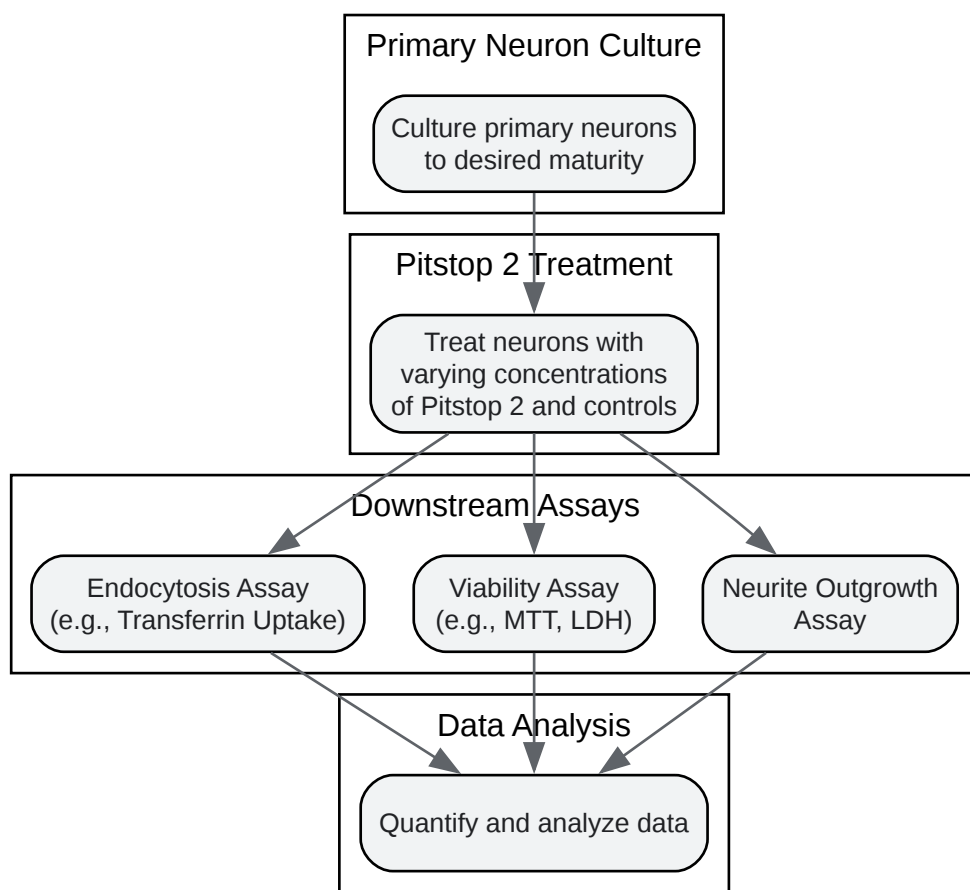
Table 4: Cytotoxicity of **Pitstop 2**

Cell Line	Concentration	Incubation Time	Effect on Viability	Reference
HeLa Cells	1, 3, 10, 30 μ M	24 hours	Dose-dependent reduction in the number of viable cells.	[8]
HeLa Cells	Increasing concentrations	20 hours	Increased LDH release (indicator of cytotoxicity).	[9]

Signaling Pathways and Experimental Workflows

Clathrin-Mediated Endocytosis Pathway





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